N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Historical Development of Pyridazinone Scaffold in Drug Discovery
The pyridazinone nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—first gained attention in the 1980s with the development of cardiotonic agents like pimobendan and levosimendan. These early compounds demonstrated positive inotropic effects through phosphodiesterase III inhibition, establishing pyridazinones as modulators of cyclic nucleotide signaling. Subsequent decades saw diversification into antimicrobial, anti-inflammatory, and plant defense applications. For instance, 3(2H)-pyridazinone derivatives were shown to induce systemic resistance in crops against fungal pathogens without direct antimicrobial activity, highlighting their role as eco-friendly plant activators.
A pivotal shift occurred in the 2010s with the integration of computational methods like SHAFTS (SHApe-Feature Similarity) for scaffold hopping. This enabled the rational design of pyridazinone hybrids, such as sorafenib-inspired diarylureas exhibiting dual anticancer and antimicrobial activity. The scaffold’s adaptability stems from its hydrogen-bonding capacity at the 2-keto position and tolerance for substitutions at C-3 and C-6, allowing fine-tuning of physicochemical properties.
Significance of N-(4-Fluorobenzyl)-4-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)Butanamide in Heterocyclic Chemistry
This compound (molecular formula C~19~H~18~FN~3~O~3~, MW 355.4 g/mol) exemplifies strategic hybridization in heterocyclic drug design:
| Structural Feature | Functional Role |
|---|---|
| Pyridazinone core | Hydrogen-bond acceptor; planar aromaticity |
| 4-Fluorobenzyl group | Lipophilicity enhancement; metabolic stability |
| Furan-2-yl substituent | π-Stacking interactions; bioavailability |
| Butanamide linker | Conformational flexibility; solubility |
The fluorobenzyl moiety improves blood-brain barrier penetration—critical for CNS targets like CB1 receptors—while the furan ring contributes to π-π stacking with aromatic residues in enzyme binding pockets. Compared to earlier pyridazinones, this derivative’s butanamide side chain enables modular derivatization, as demonstrated in analogs like N-(4-chlorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide.
Synthetic routes typically involve:
Research Objectives and Scientific Rationale
Primary objectives in studying this compound include:
- Target validation : Confirming CB1 receptor antagonism through cAMP inhibition assays and comparison to rimonabant.
- Structure-activity relationship (SAR) : Systematic variation of the benzyl (e.g., chloro vs. fluoro), furan, and amide substituents.
- Dual-function potential : Building on precedents like sorafenib-derived pyridazinones showing concurrent VEGFR-2 inhibition and anti-MRSA activity.
Rationale centers on overcoming limitations of classical cannabinoid antagonists, which often suffer from psychiatric side effects. The fluorobenzyl group may confer selectivity for peripheral CB1 receptors, reducing CNS exposure. Additionally, furan’s metabolic stability compared to thiophene or pyrrole could improve pharmacokinetics.
Contemporary Relevance in Medicinal Chemistry
Recent trends favor multifunctional agents addressing comorbidities—e.g., cancer patients prone to infections. Pyridazinones like this compound align with three paradigms:
- Scaffold repurposing : Transitioning from cardiotonics to antimicrobial/antitumor agents.
- Fragment-based design : Combining pyridazinone with furan and fluorobenzyl pharmacophores.
- Polypharmacology : Simultaneous modulation of CB1 receptors and kinases (e.g., VEGFR-2).
Ongoing work explores hybrid structures linking pyridazinones to triazoles or quinazolines, leveraging click chemistry for combinatorial libraries. Advances in cryo-EM and molecular dynamics simulations further enable precise mapping of binding modes, as seen in recent CB1 receptor structures.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-15-7-5-14(6-8-15)13-21-18(24)4-1-11-23-19(25)10-9-16(22-23)17-3-2-12-26-17/h2-3,5-10,12H,1,4,11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXDMYASPPWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, with CAS number 1021037-26-2, is a synthetic compound notable for its potential biological activities. The compound's structure includes a furan moiety and a pyridazinone ring, which are known to interact with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. Its structural characteristics may influence its pharmacological profile, including solubility, stability, and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₃ |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1021037-26-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan and pyridazinone components can bind to enzymes or receptors, potentially modulating their activity. The presence of the fluorobenzyl group may enhance the compound's binding affinity and selectivity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play crucial roles in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in tumor cells.
In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells for a structurally similar compound .
Apoptosis Induction
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. Flow cytometry analyses have shown that treatment with these compounds can significantly increase the percentage of apoptotic cells in cancer cell lines, suggesting that they may promote cell death through intrinsic apoptotic pathways .
Antiviral Activity
Emerging research has also highlighted the antiviral potential of furan-containing compounds. Some studies suggest that derivatives sharing structural features with this compound exhibit promising antiviral activity against pathogens like the H5N1 avian influenza virus. This suggests a broader therapeutic potential beyond oncology.
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of similar compounds on various cancer cell lines found significant growth inhibition across multiple types, including lung and breast cancers.
- In Vivo Models : In xenograft models, compounds with similar structures were shown to inhibit tumor growth effectively compared to standard treatments. For example, one compound demonstrated a tumor growth inhibition rate of approximately 48% in treated mice compared to controls .
Comparison with Similar Compounds
The structural and functional attributes of N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can be contextualized against related pyridazinone and heterocyclic derivatives documented in recent literature. Below is a comparative analysis based on substituents, synthesis, and inferred pharmacological properties:
Structural Comparison
Key Observations :
- The furan-2-yl substituent introduces an oxygen-rich heterocycle, contrasting with sulfur-containing analogs like 5a in . Furan’s electron-rich nature may improve π-π stacking or hydrogen-bonding interactions compared to methylthio groups.
- The butanamide chain provides greater conformational flexibility than shorter chains (e.g., acetic acid derivatives in ), which could influence solubility and target engagement.
Key Observations :
- The target compound’s synthesis may parallel methods in , employing benzyl halide derivatives and base-mediated coupling. However, the 4-fluorobenzyl group could require specialized bromides or fluorinated precursors.
- Yields for pyridazinone derivatives vary widely: methylthio-substituted analogs (e.g., 5a in ) show moderate yields (46%), while acetamide derivatives (e.g., 8c in ) achieve near-quantitative yields (99.9%) under optimized conditions.
Pharmacological Implications
- Fluorinated vs. Non-Fluorinated Analogs: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated benzyl derivatives (e.g., 5a in ), as fluorination often reduces susceptibility to oxidative metabolism .
- Furan vs. Methylthio/Methoxy Groups : The furan-2-yl substituent’s oxygen atom could improve solubility and polar interactions relative to sulfur-containing groups (e.g., 5a in ), though thioethers may offer stronger hydrophobic binding.
- Butanamide Chain : The extended alkyl chain in the target compound may increase bioavailability compared to shorter-chain derivatives (e.g., ethyl esters in ), as longer chains can enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
